molecular formula C7H8BrNO2S B2690160 4-Bromo-3-(methylsulphonyl)aniline CAS No. 1375473-63-4

4-Bromo-3-(methylsulphonyl)aniline

Cat. No. B2690160
CAS RN: 1375473-63-4
M. Wt: 250.11
InChI Key: GAHLARZDAZEHBG-UHFFFAOYSA-N
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Description

“4-Bromo-3-(methylsulphonyl)aniline” is a chemical compound with the CAS Number: 1375473-63-4 . It has a molecular weight of 250.12 . It is a solid at ambient temperature .


Physical And Chemical Properties Analysis

“4-Bromo-3-(methylsulphonyl)aniline” is a solid at ambient temperature . It has a molecular weight of 250.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Complex Organic Molecules

4-Bromo-3-(methylsulphonyl)aniline is a versatile intermediate for various synthetic applications . It is used in the synthesis of complex organic molecules, including pharmaceuticals .

Heck Cross-Coupling Reactions

This compound is useful in Heck cross-coupling reactions, which are catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently . This process is significant in producing pharmaceuticals and complex organic molecules .

Mannich Reactions

4-Bromo-3-(methylsulphonyl)aniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

N-TBS Protection

The synthesis of 4-Bromo-3-(methylsulphonyl)aniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in various chemical syntheses .

Eco-Friendly Synthesis

The synthesis process of 4-Bromo-3-(methylsulphonyl)aniline is carried out under exceptionally mild conditions, utilizing methyllithium as a deprotonating agent to activate the aniline nitrogen for subsequent reaction with the TBS-Cl (tert-butylsilyl chloride) . The reaction takes place in 2-methyltetrahydrofuran (2-MeTHF), which serves as an eco-friendly alternative to the traditional solvent tetrahydrofuran (THF) .

Deprotection of Aniline Derivatives

If the protecting group needs to be removed, an efficient method is available where the N-TBS-anilines are treated with silica gel in a mixture of ethanol and water, allowing for the cleavage of the TBS group and regeneration of the free aniline .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . More specific hazard statements and precautionary statements were not found in the search results.

properties

IUPAC Name

4-bromo-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLARZDAZEHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(methylsulphonyl)aniline

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